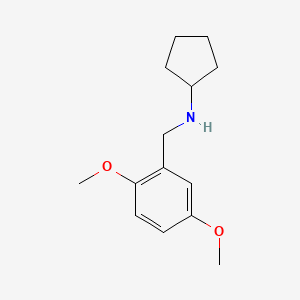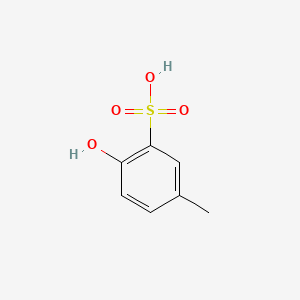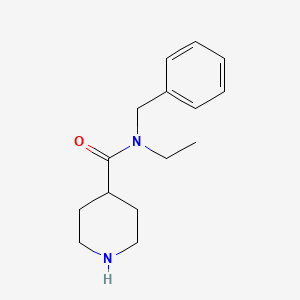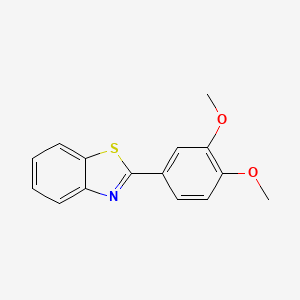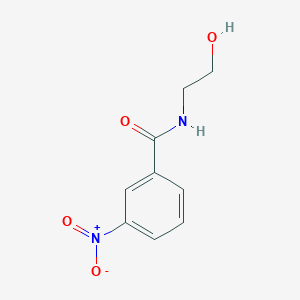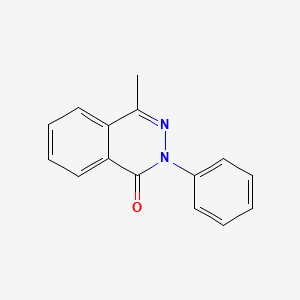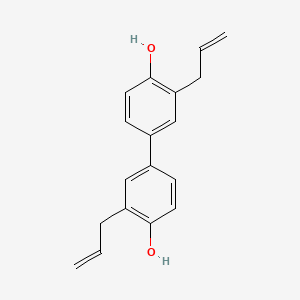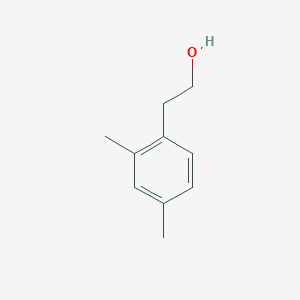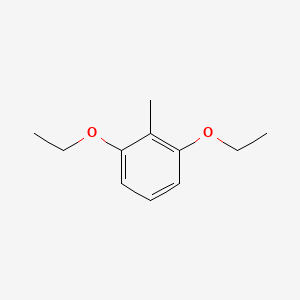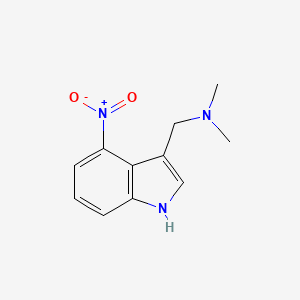![molecular formula C15H13ClO3 B1606681 3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde CAS No. 423156-83-6](/img/structure/B1606681.png)
3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde
Descripción general
Descripción
3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde, also known as 4-chloro-3-[(4-methoxybenzyl)oxy]benzaldehyde, is a compound belonging to the class of arylaldehydes. It is an organic compound with a molecular formula of C13H11ClO2. It is a pale yellow solid with a faint odor and is insoluble in water. It is a common intermediate used in the synthesis of pharmaceuticals and agrochemicals.
Aplicaciones Científicas De Investigación
Anticancer Activity
3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde and its derivatives have demonstrated significant potential in anticancer research. A study by Lin et al. (2005) synthesized a series of benzyloxybenzaldehyde derivatives, including 2-[(4-chlorobenzyl)oxy]benzaldehyde, and tested them against the HL-60 cell line. The findings indicated significant anticancer activity at concentrations of 1-10 microM, with the compounds inducing cell apoptosis and arresting cell cycle progression at the G2/M phase (Lin et al., 2005).
Structural and Spectroscopic Analysis
The structural and spectroscopic characteristics of derivatives of 3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde have been studied extensively. Özay et al. (2013) synthesized a compound involving a related structure and characterized it using various spectroscopic techniques, including MS, IR, NMR, and UV-visible spectroscopy. The structural analysis was determined by X-ray analysis, providing insights into the molecular composition and arrangement (Özay et al., 2013).
Antibacterial and Antileishmanial Activities
The derivative 4-((1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-yl)methoxy)-3-methoxybenzaldehyde synthesized in a study by Celik et al. (2021) showed antibacterial activity against various bacteria types. The compound was tested using the microdilution broth method, and it demonstrated effectiveness at different concentrations, although it was not effective against leishmania species at the tested concentrations (Celik et al., 2021).
Catalytic and Photocatalytic Applications
Derivatives of 3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde have been investigated for their potential in catalytic and photocatalytic applications. For instance, Tandon et al. (2006) explored the oxidation of aromatic aldehydes, including 4-hydroxy, 3-methoxybenzaldehyde, in the presence of ruthenium (III) chloride. This study provided insights into the selective oxidation processes involving these compounds (Tandon et al., 2006).
Antioxidant Activity
Research by Rijal et al. (2022) involved the synthesis and evaluation of the antioxidant activity of derivatives of 3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde. The study synthesized compounds like 3-chloro-4-hydroxy-5-methoxybenzaldehyde and tested their antioxidant activities using the DPPH method, comparing them with a positive control (Rijal et al., 2022).
Non-Peptide Molecular Antagonists
In the field of drug design and pharmacology, derivatives of 3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde have been synthesized as potential non-peptide small molecular antagonists. Bi (2015) presented the synthesis and characterization of benzamide derivatives from the compound, indicating their potential application in therapeutic drug development (Bi, 2015).
Molecular and Electronic Analysis
Studies have also focused on the molecular and electronic properties of these compounds. Beytur and Avinca (2021) synthesized heterocyclic derivatives and performed a comprehensive analysis of their molecular, electronic, nonlinear optical, and spectroscopic properties using DFT calculations and experimental methods (Beytur & Avinca, 2021).
Synthesis and Structural Elucidation
The synthesis and structural elucidation of 3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde derivatives are crucial for understanding their potential applications. Research by Sinha et al. (2021) focused on the synthesis of these compounds and their complexation, providing insights into their molecular structure and potential biological activities (Sinha et al., 2021).
Propiedades
IUPAC Name |
3-[(4-chlorophenyl)methoxy]-4-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-18-14-7-4-12(9-17)8-15(14)19-10-11-2-5-13(16)6-3-11/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAOBGNSGZATOPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OCC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10358089 | |
| Record name | 3-[(4-chlorobenzyl)oxy]-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde | |
CAS RN |
423156-83-6 | |
| Record name | 3-[(4-chlorobenzyl)oxy]-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



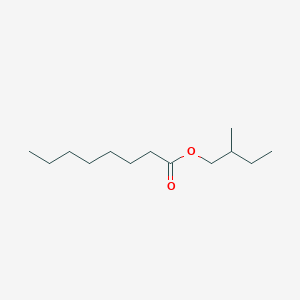
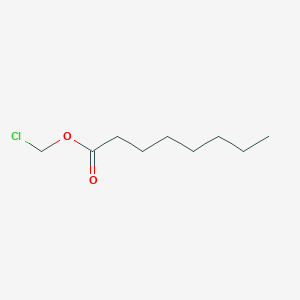
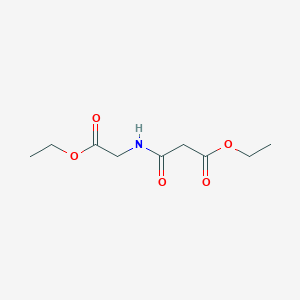
![4-bromo-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B1606604.png)
